molecular formula C8H9ClN2O2S B2393992 6-chloro-N-cyclopropylpyridine-3-sulfonamide CAS No. 923226-48-6

6-chloro-N-cyclopropylpyridine-3-sulfonamide

Cat. No.: B2393992
CAS No.: 923226-48-6
M. Wt: 232.68
InChI Key: JLCDCYNJKALDJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

6-chloro-N-cyclopropylpyridine-3-sulfonamide is utilized in several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridine-3-sulfonamide
  • N-cyclopropylpyridine-3-sulfonamide
  • 6-chloro-N-methylpyridine-3-sulfonamide

Uniqueness

6-chloro-N-cyclopropylpyridine-3-sulfonamide is unique due to the presence of both the chloro and cyclopropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-chloro-N-cyclopropylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDCYNJKALDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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